(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid
Description
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid (hereafter referred to as Compound 4c) is a boronic acid derivative with a pyrimidine core substituted at the 2-position with a tert-butoxycarbonyl (Boc)-protected piperazine group and at the 5-position with a boronic acid moiety. Its pinacol ester form (CAS: 936250-21-4) is a stable intermediate commonly used in Suzuki-Miyaura cross-coupling reactions . Key properties include:
- Molecular weight: 309.2 g/mol (boronic acid); 391.3 g/mol (pinacol ester) .
- Spectral data: $^1$H NMR (DMSO-d6) shows peaks at δ 8.35–8.40 ppm (pyrimidine protons), 3.71 ppm (piperazine protons), and 1.42 ppm (Boc group) .
- Synthesis: Prepared via a 3-hour heating protocol, followed by chromatography (5–10% ethyl acetate/hexanes) .
Properties
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN4O4/c1-13(2,3)22-12(19)18-6-4-17(5-7-18)11-15-8-10(9-16-11)14(20)21/h8-9,20-21H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPIEOJGORRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid, with the molecular formula C14H20N4O4 and CAS Number 253315-11-6, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The structural formula of the compound is depicted as follows:
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, including kinases and other enzymes involved in disease processes.
Antitumor Activity
Research indicates that boronic acid derivatives can exhibit antitumor properties by inhibiting proteasome activity and affecting cell cycle regulation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, the inhibition of specific kinases involved in cancer progression has been noted, suggesting a potential application in cancer therapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Boronic acids are known to interfere with bacterial cell wall synthesis and can serve as effective agents against certain pathogens. In vitro studies have demonstrated that related pyrimidine derivatives exhibit significant antibacterial effects, although specific data on this compound's efficacy is limited.
Case Studies and Research Findings
- Kinase Inhibition : A study focused on identifying novel inhibitors for essential plasmodial kinases (PfGSK3 and PfPK6) highlighted the potential of pyrimidine derivatives in combating resistance to traditional antimalarial therapies. The findings suggest that modifications to the piperazine moiety can enhance potency against these targets .
- Solubility and Bioavailability : Research on related compounds indicates that structural modifications, such as the introduction of tert-butoxycarbonyl groups, can improve aqueous solubility and bioavailability. For example, a series of analogs showed improved pharmacokinetic profiles when optimized for solubility, which is crucial for therapeutic efficacy .
- Structure-Activity Relationship (SAR) : The effectiveness of boronic acid derivatives often hinges on their structural characteristics. Modifications to the piperazine ring and pyrimidine core have been systematically studied to establish SAR patterns that correlate with enhanced biological activity .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 309.15575 | 170.9 |
| [M+Na]+ | 331.13769 | 180.4 |
| [M+NH4]+ | 326.18229 | 174.2 |
| [M+K]+ | 347.11163 | 178.1 |
| [M-H]- | 307.14119 | 169.1 |
This table summarizes the predicted collision cross sections (CCS) for various adducts of the compound, which are important for understanding its behavior in mass spectrometry analyses.
Comparison with Similar Compounds
Structural and Substituent Variations
The Boc-piperazine group in Compound 4c distinguishes it from analogs with different substituents or heterocycles. Key comparisons include:
Physicochemical Properties
- However, pinacol ester protection improves stability and handling .
- Polarity : Chromatography conditions vary significantly. 4c elutes at 5–10% ethyl acetate/hexanes, while 4d requires 30–80%, reflecting differences in polarity due to substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
